![molecular formula C21H19N3O6S B322164 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B322164.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide is a complex organic compound with the molecular formula C21H19N3O6S and a molecular weight of 441.45706 g/mol . This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Sulfonation: The addition of a sulfonyl group to the aromatic ring.
Amidation: The formation of the amide bond between the sulfonyl group and the aniline derivative.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of coupling agents for amidation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: For investigating the interactions of sulfonyl and nitrobenzamide groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The sulfonyl and nitrobenzamide groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-3-nitrobenzamide: Differing by the presence of a methoxy group instead of an ethoxy group.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-4-nitrobenzamide: Differing by the position of the nitro group on the benzene ring.
Propiedades
Fórmula molecular |
C21H19N3O6S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H19N3O6S/c1-2-30-19-10-6-17(7-11-19)23-31(28,29)20-12-8-16(9-13-20)22-21(25)15-4-3-5-18(14-15)24(26)27/h3-14,23H,2H2,1H3,(H,22,25) |
Clave InChI |
RJWRCFOWWKCCEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


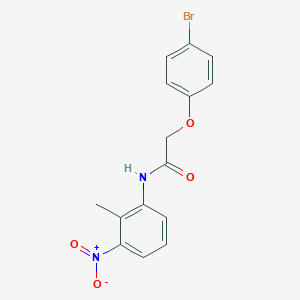
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322084.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322086.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322087.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
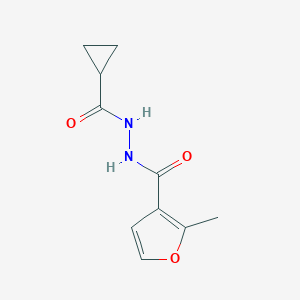
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B322104.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B322107.png)
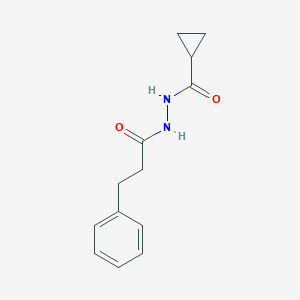
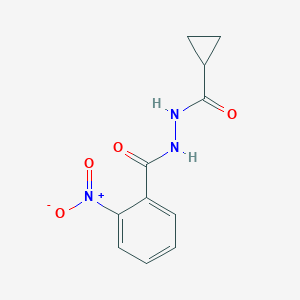
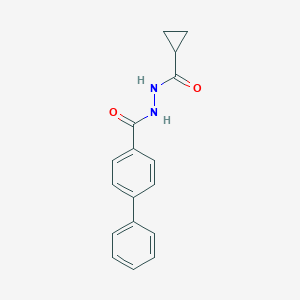
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
![5-Benzyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B322115.png)
